

A Technical Guide to the Physical Properties of 5-Iodo-2-methylaniline

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Compound of Interest

Compound Name: **5-Iodo-2-methylaniline**

Cat. No.: **B1348545**

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Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Iodo-2-methylaniline** (CAS No: 83863-33-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document consolidates essential data, including molecular and spectral characteristics, and presents a representative experimental protocol for its synthesis. The information is structured to be a practical resource for laboratory and development applications.

Core Physical and Chemical Properties

5-Iodo-2-methylaniline, also known as 2-amino-4-iodotoluene or 5-iodo-o-toluidine, is a substituted aniline with a unique iodine substituent that enhances its reactivity in various chemical syntheses.^[1] Its physical state is typically a light yellow to brown or dark green powder or crystal.^[1]

The key physical and chemical data for **5-Iodo-2-methylaniline** are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₇ H ₈ IN | [1][2] |
| Molecular Weight | 233.05 g/mol | [1][3] |
| Melting Point | 48 - 52 °C | [3] |
| Boiling Point | 273 °C (at 760 mmHg) | [3] |
| Appearance | Light yellow to brown to dark green powder/crystal | [1] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Predicted pKa | 3.49 ± 0.10 | |
| Predicted XlogP | 2.1 | [2] |
| Purity | ≥ 97-98% (GC) | [1][3] |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for **5-Iodo-2-methylaniline** is not readily available in the public domain at the time of this guide's compilation. However, based on the molecular structure, the following characteristic signals can be anticipated:

- ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons would likely appear as multiplets or distinct doublets and singlets in the aromatic region (approx. 6.5-7.5 ppm). The methyl protons would present as a singlet at around 2.0-2.5 ppm, and the amine protons would appear as a broad singlet.
- ¹³C NMR: The spectrum would display seven distinct carbon signals. The methyl carbon would be found in the aliphatic region (approx. 15-25 ppm), while the six aromatic carbons would appear in the downfield region (approx. 110-150 ppm), including the carbon atom bonded to the iodine which would be shifted further downfield.
- IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C-H

stretching vibrations from the aromatic ring and the methyl group would be observed around 2850-3100 cm^{-1} . Aromatic C=C stretching absorptions would appear in the 1400-1600 cm^{-1} region.

Experimental Protocols: Synthesis

While various methods exist for the synthesis of iodoanilines, a common approach is the direct iodination of the corresponding aniline. The following protocol is a representative method adapted from procedures for similar compounds.

General Protocol for the Iodination of 2-Methylaniline

This protocol outlines the direct iodination of 2-methylaniline to produce **5-Iodo-2-methylaniline**.

Materials:

- 2-Methylaniline (o-toluidine)
- Iodine (I_2)
- Sodium bicarbonate (NaHCO_3)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Diethyl ether or other suitable organic solvent
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Water

Procedure:

- In a flask, dissolve 2-methylaniline in a suitable volume of water containing sodium bicarbonate.
- Cool the mixture in an ice bath to maintain a low temperature.
- With vigorous stirring, add powdered iodine portion-wise to the cooled mixture.

- Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench any excess iodine by adding a saturated solution of sodium thiosulfate until the iodine color disappears.
- Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4).
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
- The crude **5-Iodo-2-methylaniline** can be further purified by recrystallization or column chromatography.

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the interconnectedness of the fundamental physical properties of **5-Iodo-2-methylaniline**.

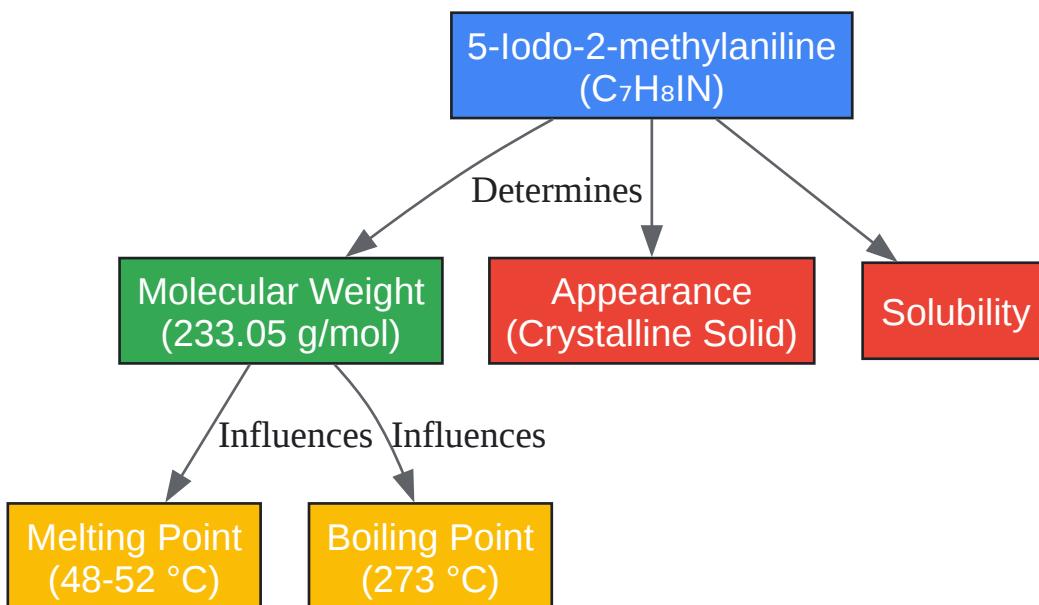


Figure 1: Key Physical Properties of 5-Iodo-2-methylaniline

[Click to download full resolution via product page](#)Figure 1: Key Physical Properties of **5-Iodo-2-methylaniline**

Experimental Workflow for Synthesis

This diagram outlines the general workflow for the synthesis and purification of **5-Iodo-2-methylaniline**.

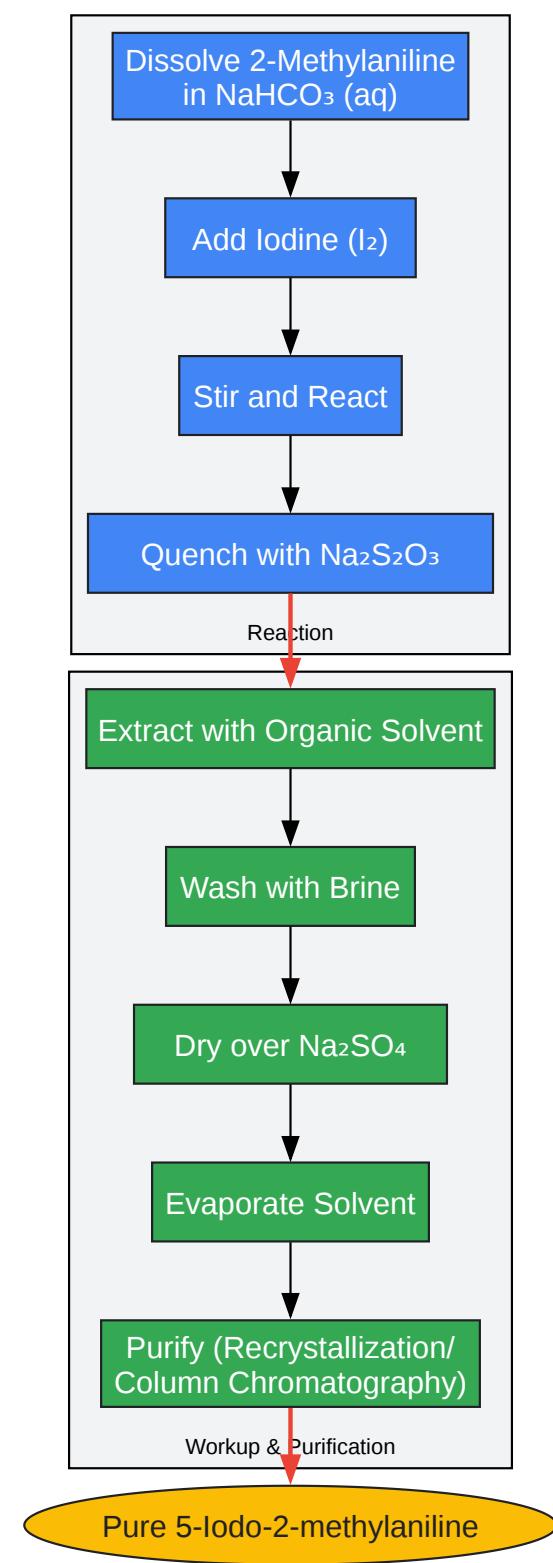


Figure 2: Synthesis Workflow for 5-Iodo-2-methylaniline

[Click to download full resolution via product page](#)Figure 2: Synthesis Workflow for **5-Iodo-2-methylaniline**

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